molecular formula C19H26O4 B569173 Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 125302-12-7

Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B569173
CAS No.: 125302-12-7
M. Wt: 318.413
InChI Key: BRBAWDYVGGMJOG-UHFFFAOYSA-N
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Description

Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 1,1-dimethylethyl 2-propenoate, and ethenylbenzene. It is commonly used in the production of adhesives, coatings, and various other materials due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed in specific ratios and polymerized under controlled conditions to ensure consistent quality and properties of the final product. The polymer is then purified and processed into the desired form, such as powders or films .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride, in an alcoholic solvent.

    Substitution: Various halogenating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this polymer involves its ability to form strong intermolecular interactions with various substrates. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene lies in its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. These properties make it particularly valuable in applications requiring durable and stable materials .

Properties

CAS No.

125302-12-7

Molecular Formula

C19H26O4

Molecular Weight

318.413

IUPAC Name

tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4;1-3(2)4(5)6/h2-7H,1H2;5H,1H2,2-4H3;1H2,2H3,(H,5,6)

InChI Key

BRBAWDYVGGMJOG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1

Synonyms

2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethenylbenzene

Origin of Product

United States

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